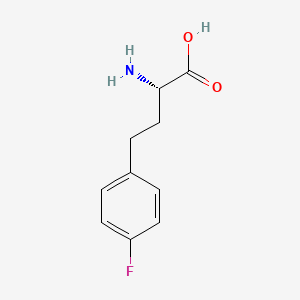

(S)-4-Fluorohomophenylalanine

CAS No.:

Cat. No.: VC13623368

Molecular Formula: C10H12FNO2

Molecular Weight: 197.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12FNO2 |

|---|---|

| Molecular Weight | 197.21 g/mol |

| IUPAC Name | (2S)-2-amino-4-(4-fluorophenyl)butanoic acid |

| Standard InChI | InChI=1S/C10H12FNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)/t9-/m0/s1 |

| Standard InChI Key | WMMMRQAUOPVWML-VIFPVBQESA-N |

| Isomeric SMILES | C1=CC(=CC=C1CC[C@@H](C(=O)O)N)F |

| SMILES | C1=CC(=CC=C1CCC(C(=O)O)N)F |

| Canonical SMILES | C1=CC(=CC=C1CCC(C(=O)O)N)F |

Introduction

(S)-4-Fluorohomophenylalanine is a fluorinated amino acid, characterized by the substitution of a hydrogen atom with a fluorine atom in its molecular structure. This compound belongs to the broader category of fluorinated amino acids, which are of significant interest in drug development and enzyme engineering due to their unique properties and potential biological activities.

Molecular Characteristics

-

Molecular Formula: C10H12FNO2

-

Molecular Weight: 197.21 g/mol

-

Solubility: Typically soluble in polar solvents.

Synthesis of (S)-4-Fluorohomophenylalanine

The synthesis of (S)-4-Fluorohomophenylalanine involves several key steps, often starting from existing amino acids or through asymmetric synthesis methods. These methods allow for the precise introduction of the fluorine atom into the molecule, which is crucial for its biological and chemical properties.

Biological Applications

(S)-4-Fluorohomophenylalanine is primarily used as a substrate in enzymatic reactions. Its interactions with various biological targets are being studied to elucidate its precise mechanisms of action. This compound holds potential in drug discovery and biocatalysis due to its unique properties.

Potential Therapeutic Uses

While specific therapeutic applications of (S)-4-Fluorohomophenylalanine are still under investigation, fluorinated amino acids generally show promise in drug development due to their ability to modify enzyme activity and interact with biological targets in unique ways.

Analytical Techniques

The three-dimensional conformation of (S)-4-Fluorohomophenylalanine can be analyzed using advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed insights into the compound's structure and its potential interactions with biological molecules.

N-Fmoc-(S)-4-Fluorohomophenylalanine

This derivative, with the CAS number 1260608-85-2, is used in peptide synthesis due to its protective group (Fmoc), which facilitates the controlled release of the amino group during peptide formation .

-

Molecular Formula: C25H22FNO4

-

Molecular Weight: 419.4448832 g/mol

Other Fluorinated Amino Acids

Other fluorinated amino acids, like those synthesized in studies involving fluorine-substituted amino acids and aldoximes, have been explored for their roles in biosynthesis pathways and enzyme specificity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume